molecular formula C12H17NO B14840286 2-(Cyclopropylmethyl)-5-(dimethylamino)phenol

2-(Cyclopropylmethyl)-5-(dimethylamino)phenol

Cat. No.: B14840286
M. Wt: 191.27 g/mol
InChI Key: LPIXRZWCBQABIF-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-5-(dimethylamino)phenol is an organic compound with the molecular formula C12H17NO It is a derivative of phenol, characterized by the presence of a cyclopropylmethyl group and a dimethylamino group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-5-(dimethylamino)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol, cyclopropylmethyl bromide, and dimethylamine.

    Alkylation: Phenol is first alkylated with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the cyclopropylmethyl group to the phenol ring.

    Amination: The resulting intermediate is then subjected to amination with dimethylamine under basic conditions, typically using sodium hydride as a base. This step introduces the dimethylamino group to the phenol ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-5-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated or nitro-substituted phenols.

Scientific Research Applications

2-(Cyclopropylmethyl)-5-(dimethylamino)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-5-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenol (o-Cresol): Similar structure but lacks the cyclopropylmethyl and dimethylamino groups.

    4-Dimethylaminophenol: Contains a dimethylamino group but lacks the cyclopropylmethyl group.

    2,4,6-Trimethylphenol: Contains multiple methyl groups but lacks the cyclopropylmethyl and dimethylamino groups.

Uniqueness

2-(Cyclopropylmethyl)-5-(dimethylamino)phenol is unique due to the presence of both cyclopropylmethyl and dimethylamino groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(cyclopropylmethyl)-5-(dimethylamino)phenol

InChI

InChI=1S/C12H17NO/c1-13(2)11-6-5-10(12(14)8-11)7-9-3-4-9/h5-6,8-9,14H,3-4,7H2,1-2H3

InChI Key

LPIXRZWCBQABIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)CC2CC2)O

Origin of Product

United States

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